molecular formula C14H12ClN3OS B6529636 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide CAS No. 1020453-98-8

3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide

Cat. No. B6529636
CAS RN: 1020453-98-8
M. Wt: 305.8 g/mol
InChI Key: DZKIZSBFHIGUMW-UHFFFAOYSA-N
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Description

3-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide, also known as 3-CNB, is a novel chemical compound that has been studied for its potential applications in scientific research. 3-CNB is a highly versatile compound that has been used in a variety of lab experiments and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in scientific research. It has been used in a variety of lab experiments, such as in the synthesis of novel compounds, as an inhibitor of enzyme activity, and as a potential therapeutic agent. It has also been used in the study of drug metabolism and toxicity, as well as in the study of the effects of environmental pollutants.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes and aldehyde oxidase. It is also believed that this compound may act as a modulator of certain receptors, such as G-protein coupled receptors and ion channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of lab experiments. It has been found that this compound has the potential to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and aldehyde oxidase. It has also been found to modulate the activity of certain receptors, such as G-protein coupled receptors and ion channels. In addition, this compound has been found to have a number of other biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity.

Advantages and Limitations for Lab Experiments

The use of 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments has a number of advantages. It is a highly versatile compound that can be used in a variety of experiments and has been found to have a number of biochemical and physiological effects. In addition, it is a relatively inexpensive compound that is easy to synthesize in high yields. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and it can be difficult to control the concentration of this compound in the reaction mixture.

Future Directions

There are a number of potential future directions for the use of 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide in scientific research. For example, further research could be conducted to better understand the exact mechanism of action of this compound and to identify additional biochemical and physiological effects. In addition, further research could be conducted to optimize the synthesis of this compound and to develop novel applications for its use in lab experiments. Finally, further research could be conducted to develop new methods for controlling the concentration of this compound in the reaction mixture.

Synthesis Methods

The synthesis of 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is a multi-step process that involves the reaction of benzothiophene-2-carboxylic acid with 1-methyl-3-chloro-1H-pyrazole-5-carbaldehyde in the presence of sodium hydride and dimethylformamide. This reaction yields this compound in a high yield of up to 98%. The reaction has been optimized to produce a high-purity product with a minimal amount of by-products.

properties

IUPAC Name

3-chloro-N-(2,5-dimethylpyrazol-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-8-7-11(18(2)17-8)16-14(19)13-12(15)9-5-3-4-6-10(9)20-13/h3-7H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKIZSBFHIGUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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